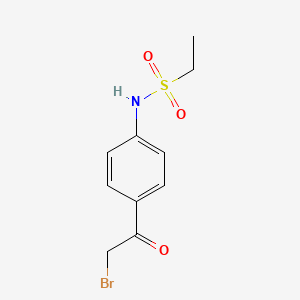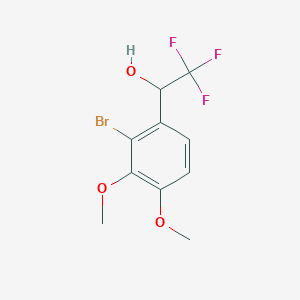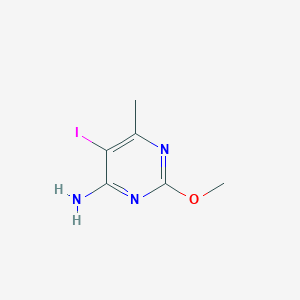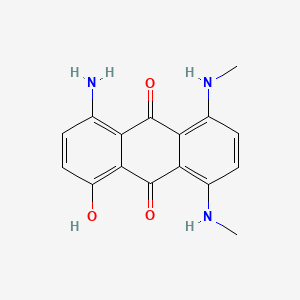
1-Amino-4-hydroxy-5,8-bis(methylamino)anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Amino-4-hydroxy-5,8-bis(methylamino)anthraquinone can be synthesized through the condensation of 1,5-diamino-4,8-dihydroxyanthraquinone with chloromethane[3][3]. The reaction typically involves heating the reactants in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-4-hydroxy-5,8-bis(methylamino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted anthraquinone derivatives, which have applications in dyes, pigments, and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
1-Amino-4-hydroxy-5,8-bis(methylamino)anthraquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its interactions with biological molecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the production of dyes and pigments for textiles and other materials.
Wirkmechanismus
The mechanism of action of 1-Amino-4-hydroxy-5,8-bis(methylamino)anthraquinone involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its structure and function. This interaction can inhibit the replication and transcription processes, leading to cell death. The molecular targets include DNA and various enzymes involved in DNA metabolism .
Vergleich Mit ähnlichen Verbindungen
1-Amino-4-hydroxyanthraquinone: Similar in structure but lacks the additional methylamino groups.
1,4-Dihydroxyanthraquinone: Contains two hydroxy groups instead of amino and methylamino groups.
1,4-Bis(methylamino)anthraquinone: Similar but lacks the hydroxy group.
Uniqueness: 1-Amino-4-hydroxy-5,8-bis(methylamino)anthraquinone is unique due to the presence of both amino and hydroxy groups, along with two methylamino groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
40317-69-9 |
|---|---|
Molekularformel |
C16H15N3O3 |
Molekulargewicht |
297.31 g/mol |
IUPAC-Name |
1-amino-4-hydroxy-5,8-bis(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C16H15N3O3/c1-18-8-4-5-9(19-2)13-12(8)15(21)11-7(17)3-6-10(20)14(11)16(13)22/h3-6,18-20H,17H2,1-2H3 |
InChI-Schlüssel |
FOTVEZWKOYVUKP-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C2C(=C(C=C1)NC)C(=O)C3=C(C=CC(=C3C2=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(3-Aminopropyl)-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13131052.png)
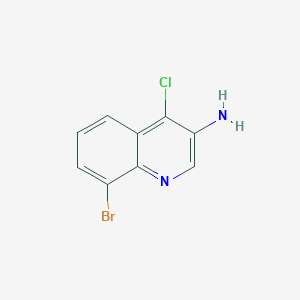
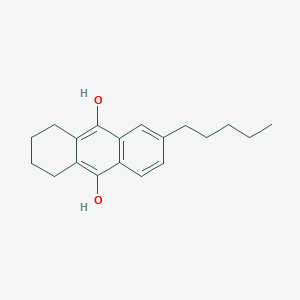
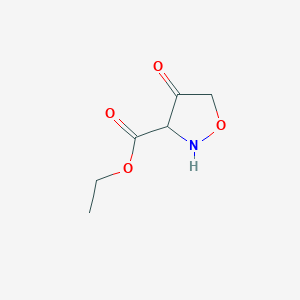
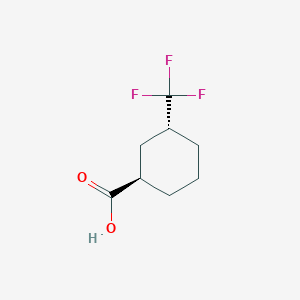
![3,3,13,13-Tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene-6,16-dicarbaldehyde](/img/structure/B13131076.png)
![(Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone](/img/structure/B13131078.png)
![2-[2-(9H-fluoren-3-ylcarbamoyl)phenyl]benzoic acid](/img/structure/B13131083.png)


